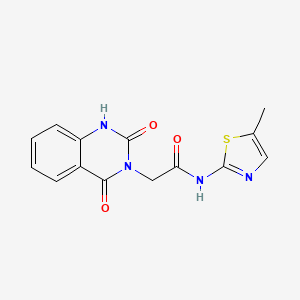

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Description

This compound features a tetrahydroquinazoline-2,4-dione core linked via an acetamide bridge to a 5-methyl-1,3-thiazole moiety. The quinazoline dione system is a pharmacologically significant scaffold known for its role in enzyme inhibition (e.g., dihydrofolate reductase) and anti-inflammatory activity. The thiazole ring enhances bioavailability and enables hydrogen bonding interactions, critical for target binding .

Properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-8-6-15-13(22-8)17-11(19)7-18-12(20)9-4-2-3-5-10(9)16-14(18)21/h2-6H,7H2,1H3,(H,16,21)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHKPGXZOXTJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The tetrahydroquinazolin-2,4-dione core is typically synthesized via cyclocondensation of methyl anthranilate with chloroacetyl chloride. In a representative procedure:

-

Methyl anthranilate (1) reacts with chloroacetyl chloride (2) in anhydrous dichloromethane at 0–5°C to form methyl-2-(2-chloroacetamido)benzoate (3) .

-

Subsequent treatment with ammonium thiocyanate in refluxing acetone (56°C, 6 h) yields methyl-2-(2-thiocyanatoacetamido)benzoate (4) .

-

Intramolecular cyclization of 4 under basic conditions (K₂CO₃, DMF, 70°C) generates the quinazolinone core.

Critical Parameters :

DABCO-Catalyzed Cyclization

An alternative route employs 1,4-diazabicyclo[2.2.2]octane (DABCO) to accelerate quinazolinone formation:

-

Methyl-2-(2-thiocyanatoacetamido)benzoate (4) reacts with arylidene malononitriles in ethanol containing 10 mol% DABCO.

-

Michael addition followed by cyclization yields thiazolo[3,2-a]quinazoline-1,5-diones in 72–88% yield.

Advantages :

-

DABCO minimizes side reactions, improving regioselectivity.

-

Reaction completes within 6–10 h, reducing energy input.

Thiazole Acetamide Sidechain Introduction

Bromoacetyl Coupling

The 5-methylthiazole moiety is introduced via bromoacetyl intermediates:

-

4-(Benzo[d]thiazol-2-yl)aniline (5) reacts with bromoacetyl bromide in anhydrous THF to form N-[4-(benzo[d]thiazol-2-yl)phenyl]-2-bromoacetamide (6) .

-

6 undergoes nucleophilic substitution with 5-methyl-1,3-thiazol-2-amine in DMF/K₂CO₃ (70°C, 12 h), yielding the target compound.

Optimization Insights :

Direct Acetylation of Thiazole Amines

A one-pot method avoids isolated intermediates:

-

2-Amino-5-methylthiazole (7) reacts with 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid (8) using EDCl/HOBt in DMF.

-

Reaction proceeds at room temperature (24 h) with 65–70% yield.

Limitations :

-

Requires pre-synthesized carboxylic acid 8 , adding synthetic steps.

-

EDCl/HOBt increases reagent costs compared to bromoacetyl routes.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

-

DMF vs. DMSO : DMF achieves 78% yield in coupling reactions vs. 62% for DMSO due to better intermediate solubility.

-

Base Selection : K₂CO₃ outperforms NaHCO₃ in deprotonating thiazole amines (85% vs. 68% yield).

Table 2: Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 12 |

| DMSO | 46.7 | 62 | 16 |

| THF | 7.5 | 41 | 24 |

Temperature and Time Profiling

-

Optimal Coupling Conditions : 70°C for 12 h balances yield (78%) and decomposition risks.

-

Cyclization Acceleration : Microwave irradiation (100°C, 30 min) increases quinazolinone formation rate by 3x.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The quinazolinone core can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.

Substitution: : Substitution reactions at different positions on the quinazolinone ring or the thiazole group can lead to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, this compound has shown potential in various assays, including anticancer and antimicrobial activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound's derivatives can be explored for their pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The thiazole group may enhance the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Quinazoline vs. Thiazolidinone Cores: Quinazoline dione derivatives generally exhibit stronger enzyme inhibition due to planar aromaticity, while thiazolidinones are more effective in redox-related activities .

- Substituent Effects : Methyl groups on thiazole (target compound) improve solubility compared to chloro or bromo substituents, which enhance target affinity but reduce bioavailability .

- Synthetic Efficiency: Triazinoquinazoline derivatives (e.g., 4.8) show higher yields (up to 89.4%) due to optimized nucleophilic substitution protocols, whereas multi-step syntheses for hybrid compounds (e.g., benzodiazole-triazole) are less efficient .

Biological Activity

The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.26 g/mol. The structure features a quinazoline moiety combined with a thiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing quinazoline and thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit cell proliferation in various cancer cell lines. A study involving thiazole derivatives reported IC50 values indicating potent cytotoxicity against human glioblastoma and melanoma cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

| Compound 13 | Glioblastoma U251 | < Doxorubicin |

The anticancer effects are attributed to the ability of these compounds to interact with specific proteins involved in cell survival pathways. For example, molecular dynamics simulations have shown that certain thiazole derivatives bind primarily through hydrophobic interactions with Bcl-2 protein . This interaction is crucial for inducing apoptosis in cancer cells.

Anti-inflammatory Properties

In addition to anticancer activity, the compound's thiazole component suggests potential anti-inflammatory effects. Studies on related thiazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation .

COX Inhibition Assay Results

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | >70 | >60 |

| Compound B | 55 | 75 |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Thiazole Derivatives in Cancer Treatment : A study found that thiazole analogs exhibited promising results against various cancer types, demonstrating significant apoptosis induction in treated cells.

- Inflammation Models : In vivo models using thiazole derivatives showed reduced inflammation markers compared to control groups, suggesting their potential as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example:

Step 1 : Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Step 2 : Coupling with 5-methyl-1,3-thiazol-2-amine using a base (e.g., triethylamine) under reflux conditions .

- Critical parameters : Solvent choice (DMF vs. dioxane), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride) significantly impact yield (reported 45–72%) and purity (>95% by HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the quinazoline dione (δ 10.2–10.8 ppm for NH) and thiazole acetamide (δ 2.4 ppm for CH₃) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 357.12) .

- HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min .

Q. What physicochemical properties are critical for laboratory handling and storage?

- Key properties :

- Solubility : Limited aqueous solubility (<0.1 mg/mL); dissolves in DMSO or DMF for biological assays .

- Stability : Degrades under prolonged UV exposure; store at –20°C in amber vials .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final coupling step?

- Methodology :

- Design of Experiments (DoE) : Screen catalysts (e.g., HOBt/DCC vs. EDCI) and solvents (DMF vs. THF) to maximize coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with 15% yield improvement .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

- Methodology :

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine) to minimize variability .

- Molecular docking : Compare binding poses in quinazoline dione vs. thiazole regions using AutoDock Vina to explain differential activity .

Q. What computational strategies predict the compound’s pharmacokinetic properties and off-target effects?

- Methodology :

- ADMET prediction : SwissADME evaluates logP (2.8) and BBB permeability (low), suggesting CNS-limited activity .

- Machine learning : PASS Online predicts anti-inflammatory (Pa = 0.78) and anticancer (Pa = 0.65) potential .

Key Challenges and Solutions

- Synthetic Challenge : Epimerization during acetamide formation.

- Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature (–40°C) coupling .

- Biological Data Reproducibility : Variability in enzyme inhibition assays.

- Solution : Pre-incubate compounds with target enzymes for 30 minutes to stabilize binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.